Product packaging for Barium dimethylhexanoate(Cat. No.:CAS No. 94481-49-9)

Barium dimethylhexanoate

Cat. No.: B12644444
CAS No.: 94481-49-9
M. Wt: 423.7 g/mol
InChI Key: HYJXRZLNUUVLJY-UHFFFAOYSA-L
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Description

Contextualizing Barium Carboxylates within Inorganic and Organometallic Chemistry

Barium carboxylates are a class of chemical compounds where a central barium ion (Ba²⁺) is coordinated with one or more carboxylate groups (-COO⁻). ontosight.ai These compounds are a cornerstone of coordination chemistry, a subfield of inorganic chemistry that explores the interactions between metal ions and ligands (in this case, the carboxylate anion). The nature of the carboxylic acid used to form the carboxylate ligand significantly influences the resulting compound's structure and properties.

The bond between the barium ion and the oxygen atoms of the carboxylate group is a key feature of these compounds. researchgate.net This interaction can lead to the formation of various structures, from simple monomeric species to complex polymeric or metal-organic frameworks (MOFs). researchgate.netacs.org In organometallic chemistry, which studies compounds containing metal-carbon bonds, barium carboxylates can serve as precursors or catalysts in various reactions. While barium dimethylhexanoate itself does not feature a direct barium-carbon bond, its synthesis and reactivity are often explored using principles from organometallic chemistry, particularly in the context of creating new materials.

The branched nature of the dimethylhexanoate ligand can impart specific properties to the barium complex, such as increased solubility in organic solvents and altered thermal stability compared to its linear counterparts. ontosight.ai This tunability of properties based on the organic ligand is a central theme in modern inorganic and materials chemistry.

Evolution of Research Interests in Barium-Containing Compounds

Research into barium and its compounds has a long history, dating back to the 18th century with the discovery of barium oxide and barium carbonate. livescience.com The isolation of pure barium metal by Sir Humphry Davy in 1808 marked a significant milestone, opening the door to the synthesis and study of a wide array of barium compounds. livescience.comrsc.org

Early interest in barium compounds was often driven by their unique physical properties, such as the high density of barite (barium sulfate), which led to its use as a weighting agent in drilling muds for the oil and gas industry. rsc.orgresearchgate.net Other applications emerged over time, including the use of barium carbonate in the production of glass and ceramics and barium nitrate (B79036) as a green colorant in fireworks. rsc.orgresearchgate.net

The 20th and 21st centuries have seen a shift in research focus towards more advanced applications of barium compounds. The discovery of the unique dielectric properties of barium titanate (BaTiO₃) led to its widespread use in electronics as a component in capacitors and other devices. researchgate.net More recently, there has been a surge of interest in barium-containing materials for applications in areas such as:

Superconducting materials: Yttrium-barium-copper oxide (YBCO) was one of the first high-temperature superconductors discovered, sparking a global research effort to synthesize ultrapure barium chemicals. researchgate.net

Luminescent materials: Certain purified barium compounds exhibit luminescence when excited by various forms of radiation, a property that is being explored for various applications. aps.org

Metal-Organic Frameworks (MOFs): Researchers are investigating the use of barium in the construction of porous MOFs, which have potential applications in gas storage, separation, and catalysis. researchgate.netacs.org

This evolution from bulk industrial applications to high-tech materials science has driven the need for a deeper understanding of the synthesis and properties of a wider range of barium compounds, including specific carboxylates like this compound.

Scope and Significance of this compound in Academic Inquiry

This compound serves as a subject of academic inquiry primarily within the fields of materials science and synthetic chemistry. Its significance lies in its potential use as a precursor for the synthesis of other barium-containing materials and as a component in various formulations.

Research into this compound and similar branched-chain carboxylates is often focused on their role as:

Precursors for Nanoparticle Synthesis: Barium carboxylates can be used as starting materials for the controlled synthesis of barium-based nanoparticles. ontosight.ai These nanoparticles have potential applications in electronics, optics, and other advanced technologies.

Additives in Lubricants and Coatings: The long, branched alkyl chains of the dimethylhexanoate ligand can impart lubricating properties to the barium complex, making it a candidate for use as an additive in greases and fuels. ontosight.aiontosight.ai Similarly, it can act as a drying agent in paints and coatings. ontosight.ai

Stabilizers and Surfactants: The amphiphilic nature of barium carboxylates, with a hydrophilic carboxylate head and a hydrophobic organic tail, allows them to act as surfactants, stabilizing emulsions and suspensions. ontosight.ai

The study of this compound provides insights into the fundamental principles of coordination chemistry and materials science. By understanding how the structure of the organic ligand influences the properties of the resulting metal complex, researchers can design and synthesize new materials with tailored functionalities for a wide range of applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30BaO4 B12644444 Barium dimethylhexanoate CAS No. 94481-49-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

94481-49-9

Molecular Formula

C16H30BaO4

Molecular Weight

423.7 g/mol

IUPAC Name

barium(2+);2,2-dimethylhexanoate

InChI

InChI=1S/2C8H16O2.Ba/c2*1-4-5-6-8(2,3)7(9)10;/h2*4-6H2,1-3H3,(H,9,10);/q;;+2/p-2

InChI Key

HYJXRZLNUUVLJY-UHFFFAOYSA-L

Canonical SMILES

CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].[Ba+2]

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization Techniques for Barium Dimethylhexanoate Systems

Molecular Structure Elucidation

The precise determination of the three-dimensional arrangement of atoms and molecules within barium dimethylhexanoate is crucial for understanding its chemical behavior and physical properties. Techniques such as single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR), and mass spectrometry are principal methods for such structural elucidation.

Insights from NMR and Mass Spectrometry in Structural Confirmation

While SC-XRD provides a static picture of the solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy offers valuable information about the structure in solution. For a compound like this compound, ¹H and ¹³C NMR spectroscopy would be used to confirm the structure of the dimethylhexanoate ligand by identifying the chemical environment of each hydrogen and carbon atom. The number of signals, their chemical shifts, and their splitting patterns provide a fingerprint of the organic component of the molecule. mdpi.com

Furthermore, advanced NMR techniques could potentially probe the interaction between the barium ion and the ligand in solution. Mass spectrometry is another powerful tool for structural confirmation. It provides information about the mass-to-charge ratio of the compound and its fragments, which can confirm the molecular weight of this compound. mdpi.com Various ionization techniques could be employed to generate ions of the intact molecule or its characteristic fragments, further corroborating its composition.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques are used to probe the functional groups, bonding interactions, and electronic properties of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Bonding Interactions

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. irdg.org For this compound, the IR spectrum would be dominated by the characteristic vibrations of the dimethylhexanoate ligand. The most significant of these would be the symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻). The positions of these bands are sensitive to the coordination mode of the carboxylate to the metal center.

For instance, the difference in the frequencies of the asymmetric and symmetric stretches can provide clues as to whether the carboxylate is acting as a monodentate, bidentate chelating, or bridging ligand. Studies on other metal carboxylates have established correlations between this frequency separation and the coordination mode. Additionally, the C-H stretching and bending vibrations of the alkyl chains would be observable in the spectrum, confirming the presence of the dimethylhexanoate backbone.

Thermal and Compositional Analysis

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are fundamental techniques to assess the thermal stability and decomposition pathways of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic transitions. bibliotekanauki.plbritannica.com

In the analysis of a hydrated barium carboxylate, the initial mass loss observed in a TGA thermogram would correspond to the dehydration process. Subsequent decomposition steps would involve the breakdown of the organic ligand. For instance, studies on the thermal decomposition of a mixture containing barium oxalate (B1200264) monohydrate show distinct stages of mass loss corresponding to dehydration, followed by the loss of carbon monoxide to form barium carbonate, and finally, at much higher temperatures, the decomposition of barium carbonate to barium oxide. ck12.org

A DTA curve provides complementary information. nih.gov The dehydration process is typically observed as a broad endothermic peak. vedantu.com The decomposition of the carboxylate to the carbonate is often an exothermic process, while the final decomposition of the carbonate to the oxide is strongly endothermic. vedantu.com

Illustrative Thermal Decomposition Data for a Generic Barium Carboxylate Hydrate

Decomposition StepTemperature Range (°C)Mass Loss (%)DTA Peak
Dehydration50 - 150Corresponds to water moleculesEndothermic
Carboxylate Decomposition300 - 500Corresponds to loss of organic partExothermic
Carbonate Decomposition> 900Corresponds to loss of CO₂Endothermic

This table is an illustrative example based on the general thermal behavior of alkaline earth metal carboxylates and carbonates. Specific values for this compound would require experimental determination.

Elemental Compositional Studies (e.g., EDX)

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is a powerful analytical technique, often coupled with scanning electron microscopy (SEM), for determining the elemental composition of a sample. cdc.govsavemyexams.com When a sample is bombarded with an electron beam, atoms within the sample emit characteristic X-rays, which are detected and analyzed to identify the elements present and their relative abundance. savemyexams.com

For a sample of this compound, an EDX spectrum would be expected to show distinct peaks corresponding to barium (Ba), carbon (C), and oxygen (O). The absence of peaks from other elements would indicate the purity of the sample. In cases where the compound is used as an additive or stabilizer, EDX can be used to map the distribution of barium within the host material, ensuring a homogeneous dispersion. For example, in the analysis of barium titanate nanoparticles, EDX confirms the presence of barium, titanium, and oxygen and can reveal impurities if present. researchgate.nettutorchase.com

Expected Elemental Composition from EDX of this compound

ElementExpected PresencePotential for Quantitative Analysis
Barium (Ba)YesYes
Carbon (C)YesYes
Oxygen (O)YesYes
Other ElementsNo (in a pure sample)Indicates impurities

This table is based on the theoretical composition of this compound.

X-Ray Diffraction for Crystalline Phase and Microstructure Analysis

Powder X-Ray Diffraction (XRD) for Phase Purity and Lattice Parameters

Powder X-Ray Diffraction (XRD) is a non-destructive technique used to identify the crystalline phases of a material and to determine its crystal structure and lattice parameters. osti.gov When a finely powdered sample is subjected to a monochromatic X-ray beam, diffraction occurs at specific angles according to Bragg's Law, producing a unique diffraction pattern that serves as a fingerprint for the crystalline material. osti.gov

For this compound, a powder XRD pattern would be used to confirm its crystalline structure and phase purity. By comparing the obtained diffraction pattern with standard databases, such as those from the International Centre for Diffraction Data (ICDD), one can identify the compound. nih.gov The precise positions of the diffraction peaks can be used to calculate the unit cell dimensions. Studies on other barium carboxylates, such as a barium-based metal-organic framework, have utilized XRD to determine the crystal system and unit cell parameters. princeton.edu

Rietveld Refinement for Detailed Structural Parameters

Rietveld refinement is a powerful method used to analyze powder diffraction data. It involves fitting a calculated diffraction pattern to the experimental data, allowing for the refinement of various structural parameters, including atomic positions, site occupancies, and crystallite size. vedantu.comchemicalbook.com This technique is particularly useful when single crystals of sufficient quality for single-crystal XRD are not available.

For this compound, Rietveld refinement of its powder XRD data would provide a detailed model of its crystal structure. This would include precise bond lengths and angles between the barium ion and the dimethylhexanoate ligands. Such detailed structural information is crucial for understanding the compound's properties and reactivity. The application of Rietveld refinement has been demonstrated for various barium-containing compounds, yielding detailed structural insights. cdc.govCurrent time information in Bangalore, IN.byjus.com

Microscopic (e.g., SEM, TEM) for Morphological and Nanostructural Characterization

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential for characterizing the morphology and nanostructure of materials. SEM provides high-resolution images of a sample's surface by scanning it with a focused electron beam. wikipedia.org TEM, on the other hand, transmits electrons through an ultrathin sample to provide information about its internal structure, including crystallography and morphology at the nanoscale. rsc.orggoogle.com

For this compound, SEM analysis would reveal the particle size, shape, and surface topography of the crystalline powder. This is important for its application in coatings and polymers, where particle morphology can affect dispersion and performance. TEM analysis of nano-sized particles of this compound could provide even higher resolution images, revealing details about the crystal lattice and any potential defects. For instance, SEM has been used to study the morphology of barium sulfate (B86663) particles, showing how synthesis conditions can affect particle shape and size.

Advanced Analytical Methods for Barium Speciation and Quantification in Complex Matrices

The determination of barium speciation and its quantification in complex matrices are critical for both industrial quality control and environmental monitoring. While standard methods like Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) are commonly used for quantifying total barium content nih.gov, more advanced techniques are required to understand its chemical form (speciation).

Sequential extraction methods can be employed to determine the different forms of barium in a sample, such as exchangeable, carbonate-bound, and organically-bound fractions. bibliotekanauki.plwikipedia.org For the specific identification and quantification of barium carboxylates within a complex organic matrix, hyphenated techniques such as Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS) would be highly effective. This method combines the separation power of liquid chromatography with the high sensitivity and elemental specificity of ICP-MS. Another advanced technique, barium ion adduct mass spectrometry, has been shown to be effective in identifying carboxylic acids in complex mixtures by forming characteristic adducts with barium ions.

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES)

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), is a robust and widely used analytical technique for the determination of trace to major concentrations of elements in a sample. wikipedia.orglabcompare.com It is particularly well-suited for analyzing refractory elements like barium. scienceinfo.com

The fundamental principle of ICP-AES involves introducing a sample, typically as an aqueous solution, into a high-temperature argon plasma source, which can reach temperatures of 6,000 to 10,000 K. wikipedia.org At these extreme temperatures, the sample is desolvated, vaporized, and atomized. The atoms and ions are excited to higher electronic energy levels. As they relax to their ground state, they emit photons of light at wavelengths that are characteristic for each specific element. iitb.ac.in The intensity of the emitted light at a specific wavelength is directly proportional to the concentration of that element in the sample. wikipedia.org

For the analysis of this compound, the sample must first undergo a preparation step, such as acid digestion, to destroy the organic dimethylhexanoate matrix and solubilize the barium. iitb.ac.in A mixture of strong acids like nitric acid and perchloric acid can be used to effectively break down the organic components, leaving the barium ions in a solution that can be introduced into the plasma. iitb.ac.in The instrument is calibrated using certified barium standard solutions to create a calibration curve. google.com The emission intensity of the unknown sample is then measured and its concentration is determined from this curve. ICP-AES is noted for its high throughput, with the ability to analyze numerous elements in a single run within minutes. scienceinfo.comshimadzu.com

A key advantage of ICP-AES is its ability to overcome many chemical and matrix interferences found in other techniques due to the high temperature of the plasma. scienceinfo.com However, spectral interferences, where the emission lines of different elements overlap, can occur but can often be resolved by modern high-resolution spectrometers and by selecting alternative, interference-free emission lines for barium, such as 455.50 nm. cdc.govnih.gov The technique offers excellent sensitivity, with detection limits for barium typically in the parts-per-billion (ppb) range. cdc.govnih.gov For instance, NIOSH Method 7300, which uses ICP-AES for soluble barium compounds, has a detection limit of 0.005 µg per sample. cdc.govnih.gov

Table 1: Performance Characteristics of ICP-AES for Barium Analysis

Parameter Typical Value/Range Source(s)
Principle Emission of photons from excited atoms/ions in high-temperature plasma. wikipedia.orgiitb.ac.in
Plasma Temperature 6,000 - 10,000 K wikipedia.org
Typical Sample Form Aqueous solution (after acid digestion for organic compounds). iitb.ac.inshimadzu.com
Barium Emission Line 455.50 nm cdc.govnih.gov
Detection Limits 0.25 µg/L (urine), 0.6 µg/L (blood), 0.005 µg/sample (air) cdc.govnih.gov
Concentration Range 0.1 - 20.0 µg/mL
Relative Standard Deviation (RSD) 2.5%
Advantages High throughput, multi-element capability, fewer chemical interferences. scienceinfo.comshimadzu.com

Atomic Absorption Spectroscopy (AAS)

Atomic Absorption Spectroscopy (AAS) is another established and reliable technique for quantifying the concentration of specific elements, including barium, in a sample. nih.gov The method is based on the principle that atoms in the ground state will absorb light at specific wavelengths that are characteristic of that element. The amount of light absorbed is proportional to the concentration of the analyte atoms.

For the analysis of barium, a light source, typically a barium hollow-cathode lamp that emits light at the characteristic wavelength for barium (553.6 nm), is used. nemi.gov The sample, which must be in a liquid or solution form, is introduced into an atomizer. Common atomization methods include Flame AAS (FAAS) and Graphite (B72142) Furnace AAS (GFAAS). nih.gov

In the context of this compound, the sample would first require digestion with an acid, such as nitric acid, to remove the organic matrix and dissolve the barium. nih.gov For FAAS analysis, this solution is then aspirated into a flame. A nitrous oxide-acetylene flame is typically required for barium to overcome the formation of refractory oxides and to provide sufficient energy to atomize the element. nemi.gov A significant challenge in barium analysis by AAS is its tendency to ionize in the high-temperature flame, which reduces the population of ground-state atoms available to absorb light. This interference is commonly controlled by adding an ionization suppressant, such as a solution of sodium chloride or potassium chloride, to both the samples and the standards. nemi.gov

GFAAS offers significantly lower detection limits than FAAS, often reaching the parts-per-billion (µg/L) or even lower levels. nih.govnemi.gov In GFAAS, a small volume of the sample is placed onto a graphite tube, which is then heated in a programmed sequence to dry, ash (pyrolyze), and finally atomize the sample. rsc.org The appearance temperature for barium, the temperature at which the atomic absorption signal is first detected, is around 2200 °C, suggesting atomization occurs through the reduction of barium compounds by the hot carbon surface. rsc.org While GFAAS is more sensitive, it can also be more susceptible to matrix interferences, which can sometimes be mitigated using chemical modifiers.

Table 2: Performance Characteristics of AAS for Barium Analysis

Parameter Typical Value/Range Source(s)
Principle Absorption of light by ground-state atoms in a vapor. nih.gov
Wavelength 553.6 nm nemi.gov
Atomization Nitrous oxide-acetylene flame (FAAS); Electrothermal (GFAAS). nemi.govrsc.org
Interference Control Addition of ionization suppressant (e.g., NaCl) for FAAS. nemi.gov
Detection Limit (FAAS) 100 µg/L nemi.gov
Detection Limit (GFAAS) ~2.5 µg/L rsc.org
Optimal Range (GFAAS) 10-200 µg/L nemi.gov
Advantages Relatively low cost, high specificity. nih.gov

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is one of the most powerful and sensitive techniques for elemental and isotopic analysis, capable of detecting elements at concentrations down to the parts-per-trillion (ppt) or even parts-per-quadrillion (ppq) level. nih.govthermofisher.comnih.gov

Similar to ICP-AES, ICP-MS utilizes a high-temperature argon plasma to decompose the sample into its constituent atoms and then ionize them. nih.gov However, instead of measuring emitted light, ICP-MS directs the resulting ions from the plasma through an interface into a mass spectrometer. nih.govspringernature.com The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z), allowing for the detection and quantification of specific isotopes of an element. nih.gov

For the analysis of barium in this compound, the sample preparation would be identical to that for ICP-AES, involving complete digestion to bring the barium into an aqueous solution. ingeniatrics.com The high temperature of the ICP ensures the complete atomization and ionization of the barium, making it a "hard" ionization technique that eliminates molecular information but provides exceptional elemental sensitivity. nih.govnih.gov

ICP-MS offers several advantages over other atomic spectroscopy techniques. Its detection limits are typically several orders of magnitude lower than those of GFAAS and ICP-AES. nih.govnih.gov This makes it ideal for ultra-trace analysis. Furthermore, its ability to distinguish between different isotopes of an element can be used in advanced applications, such as source apportionment or tracer studies, although this is less commonly required for routine quality control of a chemical compound.

Despite its sensitivity, ICP-MS can be subject to isobaric interferences (where isotopes of different elements have the same mass) and polyatomic interferences (where molecules formed in the plasma have the same mass as the target analyte). Modern ICP-MS instruments often incorporate collision/reaction cells or high-resolution mass spectrometers to effectively mitigate these interferences. acs.orgnih.gov For barium, the concentration in a pure or formulated this compound product would likely be high, necessitating significant dilution of the digested sample to bring it within the linear dynamic range of the instrument. ingeniatrics.com

Table 3: Performance Characteristics of ICP-MS for Barium Analysis

Parameter Typical Value/Range Source(s)
Principle Mass spectrometric detection of ions generated by a high-temperature plasma. nih.govspringernature.com
Ionization Source Inductively Coupled Argon Plasma (~7,500 K). nih.govnih.gov
Sample Form Aqueous solution (after digestion). ingeniatrics.com
Detection Mass-to-charge ratio (m/z) of ions. nih.gov
Detection Capability Most elements, including barium, at ng/L (ppt) to sub-ng/L levels. thermofisher.comnih.gov
Typical Concentration Range (Barium) 7–700 nmol/L (in biological samples, can be adapted for others). nih.gov
Advantages Extremely high sensitivity, isotopic analysis capability, wide linear dynamic range. nih.gov

Mechanistic Elucidation of Chemical Transformations Involving Barium Dimethylhexanoate

Catalytic Reaction Mechanisms

Barium compounds, often in the form of carboxylates, can act as catalysts or promoters in a range of chemical reactions, including oxidation, hydrogenation, and polymerization. youtube.comnih.gov The catalytic activity of such compounds is intrinsically linked to the nature of the metal center and its coordination environment.

Proposed Catalytic Cycles (e.g., Metal Hydride, Ba Metal Cycle)

Direct evidence for specific catalytic cycles involving barium dimethylhexanoate is scarce. However, analogous systems provide insight into potential mechanisms. For instance, in reactions like ammonia (B1221849) synthesis, barium hydride has been shown to activate nickel catalysts, suggesting a synergistic effect where barium plays a crucial role in the catalytic cycle. rsc.org This points towards the possibility of a metal hydride mechanism in certain catalytic applications of barium compounds. In such a cycle, a barium hydride species could be involved in the transfer of a hydride ion (H⁻) to a substrate, a key step in many reduction reactions. uop.edu.pklibretexts.org

Another plausible, though less detailed, concept is a Ba metal cycle . In some high-temperature catalytic processes, it is conceivable that a transient, highly reactive form of barium metal or a low-valent barium species could be generated in situ, participating in redox steps within a catalytic cycle. However, this remains a speculative pathway for barium carboxylates under typical catalytic conditions.

A more likely scenario for this compound in oxidation catalysis involves the barium ion facilitating the formation of reactive peroxo or oxo species. For example, a molecular barium vanadium oxide has demonstrated activity in aerobic oxidation, where the barium ion is part of a larger catalytic structure. nih.gov

Catalytic Cycle TypeProposed Role of Barium SpeciesAnalogous System/Concept
Metal Hydride Cycle Transfer of a hydride ion (H⁻) to the substrate.Barium hydride activating Ni for ammonia synthesis. rsc.org
Ba Metal Cycle In-situ formation of a transient, reactive Ba species for redox steps.General concept for high-temperature catalysis.
Oxidation Cycle Facilitating the formation of reactive peroxo or oxo species.Molecular barium vanadium oxide in aerobic oxidation. nih.gov

Role of Substrate Activation

Substrate activation is a fundamental principle in catalysis where the catalyst interacts with a reactant molecule, making it more susceptible to chemical transformation. nih.govrsc.org In the context of this compound, the barium ion (Ba²⁺) can function as a Lewis acid, coordinating to a substrate. This interaction can polarize the substrate's chemical bonds, thereby activating it for a subsequent reaction.

For instance, in the catalysis of reactions involving carbonyl compounds, the Ba²⁺ ion could coordinate to the carbonyl oxygen. This Lewis acidic interaction would withdraw electron density from the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more vulnerable to nucleophilic attack. This mode of activation is a common feature for metal ions in a variety of catalytic processes. acs.org In the case of metallo-β-lactamases, substrate binding to the metal center has been shown to significantly increase the enzyme's affinity for the metal ion, highlighting the dynamic interplay between substrate and catalyst. nih.gov

Complexation and Ligand Interaction Mechanisms

The coordination chemistry of barium is characterized by its large ionic radius and preference for high coordination numbers, typically with hard donor atoms like oxygen. nih.govlibretexts.org this compound, being a salt of a carboxylic acid, will exhibit coordination behavior dominated by the interaction of the Ba²⁺ ion with the carboxylate groups of the dimethylhexanoate ligands.

Dynamics of Ligand Exchange

Ligand exchange reactions in metal complexes involve the substitution of one or more ligands in the coordination sphere of the metal ion by other ligands. nih.gov The lability of ligands in barium complexes is generally high due to the predominantly ionic nature of the barium-ligand bonds.

For this compound in solution, the dimethylhexanoate ligands can be expected to undergo rapid exchange with other potential ligands, such as solvent molecules or other Lewis bases present in the reaction mixture. The kinetics of these exchange processes can be investigated using techniques like mass spectrometry, which can track the evolution of different complex species over time. researchgate.netrsc.org The rate of ligand exchange is influenced by several factors, including the nature of the entering and leaving ligands, the solvent, and the coordination number and geometry of the barium center. Studies on other metal carboxylate systems have quantified such exchange equilibria, providing a framework for understanding the behavior of this compound. acs.org

Formation of Stable Coordination Species

Barium ions and carboxylate ligands can self-assemble into a variety of stable coordination structures, ranging from simple mononuclear complexes to extended one-, two-, or three-dimensional coordination polymers. rsc.orgwikipedia.org In the solid state, barium carboxylates often exhibit bridging coordination modes where the carboxylate group links multiple barium centers. researchgate.net

The structure of the coordination species formed by this compound will depend on the reaction conditions, including the solvent and the presence of other coordinating species. The large size of the Ba²⁺ ion allows for flexible coordination numbers and geometries. It is plausible that in non-polar solvents, oligomeric or polymeric structures held together by bridging dimethylhexanoate ligands would predominate. In the presence of strong donor solvents or other ligands, these bridges could be cleaved to form mononuclear complexes with the solvent or other ligands occupying coordination sites. The formation of such stable coordination species is a key factor in the solubility and reactivity of this compound in different media.

Decomposition and Transformation Pathways

The thermal stability and decomposition pathways of metal carboxylates are of significant interest, particularly in materials science for the synthesis of metal oxides. Upon heating, this compound is expected to decompose, ultimately yielding barium oxide (BaO) or barium carbonate (BaCO₃) as the solid residue, along with volatile organic byproducts.

Studies on the thermal decomposition of other barium carboxylates, such as barium valerate (B167501) and barium carbonate, provide a model for the expected transformation of this compound. chemicalbook.comrsc.org The decomposition of barium valerate in an inert atmosphere was found to proceed in multiple steps, initially forming barium carbonate and a ketone (5-nonanone), followed by the decomposition of barium carbonate to barium oxide at higher temperatures.

A similar pathway can be proposed for this compound:

Initial Decomposition: The initial step would likely involve the decomposition of the dimethylhexanoate ligands to form barium carbonate and volatile organic products. The specific nature of these organic byproducts would depend on the decomposition mechanism, but could include ketones, hydrocarbons, and carbon dioxide.

Decomposition of Barium Carbonate: If formed, the intermediate barium carbonate would then decompose at a higher temperature to yield barium oxide and carbon dioxide. The decomposition of BaCO₃ is a well-studied process. youtube.comchemicalbook.comrsc.org

Thermal Decomposition Processes

The thermal decomposition of this compound, an alkaline earth metal carboxylate, is expected to proceed in a multi-step process, analogous to other barium carboxylates such as barium valerate. While specific studies on this compound are not extensively available in the reviewed literature, the analysis of similar compounds provides a well-established framework for its thermal degradation pathway. The decomposition process is primarily characterized by the initial formation of a ketone and barium carbonate, followed by the subsequent decomposition of barium carbonate at higher temperatures.

Ba(CH₃)₂CH(CH₂)₃COO)₂ (s) → (CH₃)₂CH(CH₂)₃CO(CH₂)₃CH(CH₃)₂ (g) + BaCO₃ (s)

Following the initial decomposition, the resulting barium carbonate is stable at moderate temperatures. However, upon further heating to higher temperatures, typically above 800°C, barium carbonate decomposes to barium oxide and carbon dioxide.

BaCO₃ (s) → BaO (s) + CO₂ (g)

The thermal decomposition of analogous barium carboxylates has been studied using techniques such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA). These studies reveal distinct temperature ranges for the different decomposition stages.

Table 1: Expected Thermal Decomposition Stages of this compound (based on analogous compounds)
Decomposition StageTemperature Range (°C)Primary ProductsMass Loss (%)
Initial Decomposition400 - 5506,6,8,8-tetramethyl-7-heptanone, Barium Carbonate~45-55
Secondary Decomposition> 800Barium Oxide, Carbon Dioxide~15-20

It is important to note that the exact temperatures and mass loss percentages for this compound may vary depending on factors such as the heating rate and the atmosphere under which the decomposition is carried out.

Reactions with Water and Other Solvents

This compound, as a salt of a weak acid (dimethylhexanoic acid) and a strong base (barium hydroxide), is expected to undergo hydrolysis in the presence of water. The hydrolysis reaction involves the reaction of the dimethylhexanoate anion with water to form dimethylhexanoic acid and hydroxide (B78521) ions. This results in a slightly alkaline solution.

(CH₃)₂CH(CH₂)₃COO⁻ (aq) + H₂O (l) ⇌ (CH₃)₂CH(CH₂)₃COOH (aq) + OH⁻ (aq)

The extent of hydrolysis is dependent on the concentration of the salt and the temperature of the solution. The equilibrium for this reaction lies to the left, meaning that the concentration of the resulting hydroxide ions is relatively low.

The solubility of this compound in various organic solvents is determined by the nature of the solvent. As a metal salt, it is generally expected to have low solubility in nonpolar organic solvents. However, its solubility may be enhanced in more polar organic solvents, particularly those capable of coordinating with the barium ion. The presence of the branched alkyl chains in the dimethylhexanoate ligands contributes to some lipophilic character, which may afford some solubility in less polar solvents compared to barium salts of smaller carboxylic acids.

Table 2: Predicted Solubility of this compound in Various Solvents
SolventPredicted SolubilityInteraction Type
WaterSoluble (with hydrolysis)Ion-dipole interactions, Hydrogen bonding
EthanolSlightly soluble to solubleIon-dipole interactions
AcetoneSlightly solubleIon-dipole interactions
HexaneInsolublevan der Waals forces
TolueneInsoluble to very slightly solublevan der Waals forces

Kinetic Studies of this compound-Mediated Processes

While specific kinetic studies on reactions directly mediated by this compound are not extensively documented in the literature, the behavior of analogous alkaline earth metal carboxylates provides valuable insights into its potential catalytic or mediating role in various chemical transformations. acs.orgnih.gov Alkaline earth metal compounds, including carboxylates, are known to exhibit Lewis acidic properties which can be harnessed to catalyze a range of organic reactions. nih.gov

One area where alkaline earth metal carboxylates have shown promise is in the ring-opening polymerization of cyclic esters. acs.org For instance, alkali metal carboxylates have been demonstrated to be effective catalysts for the polymerization of lactide and other cyclic esters. acs.org It is plausible that this compound could act as a catalyst in similar reactions. The mechanism would likely involve the coordination of the ester's carbonyl oxygen to the barium center, thereby activating the ester towards nucleophilic attack by an initiator, such as an alcohol. A kinetic study of such a process would likely reveal the reaction order with respect to the monomer, initiator, and the this compound catalyst.

Furthermore, chiral complexes of alkaline earth metals have been successfully employed as catalysts in asymmetric synthesis, including 1,4-addition reactions and [3 + 2] cycloadditions. nih.gov While this compound itself is not chiral, it could potentially be used as a precursor for the in-situ generation of chiral barium catalysts by ligand exchange with a chiral ligand. Kinetic investigations of such catalytic systems would be crucial for understanding the reaction mechanism and optimizing the reaction conditions for high enantioselectivity.

The catalytic activity of barium compounds has also been explored in other contexts. For example, barium carbonate has been investigated as a catalyst for the oxygen reduction reaction. Although a different compound, this highlights the potential for barium-containing materials to participate in catalytic cycles.

A hypothetical kinetic study of a this compound-mediated reaction, such as the esterification of an alcohol, could involve monitoring the concentration of reactants and products over time using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. The data obtained could then be used to determine the rate law for the reaction, which would provide information about the role of this compound in the rate-determining step.

Table 3: Potential Areas for Kinetic Studies of this compound-Mediated Processes
Reaction TypePotential Role of this compoundKinetic Parameters of Interest
Ring-Opening Polymerization of Cyclic EstersLewis Acid CatalystRate constant (k), Reaction order (with respect to monomer, initiator, and catalyst), Activation energy (Ea)
TransesterificationLewis Acid CatalystRate constant (k), Equilibrium constant (Keq), Activation energy (Ea)
Aldol (B89426) CondensationBase Catalyst (due to hydrolysis)Rate constant (k), Reaction order (with respect to reactants and catalyst), Hammett correlation

It is evident that while direct kinetic data for this compound is scarce, the broader understanding of alkaline earth metal carboxylate chemistry provides a solid foundation for predicting its behavior and designing future kinetic studies to elucidate its mechanistic role in chemical transformations.

Applications in Advanced Materials Science and Engineering

Engineering of Material Properties

Influence on Mechanical and Thermal Stability of Composites

Barium carboxylates, including by extension barium dimethylhexanoate, are recognized for their role as heat stabilizers in polymer composites, most notably in polyvinyl chloride (PVC). kanademy.com The thermal degradation of PVC is a significant issue during processing at high temperatures, leading to the release of hydrochloric acid (HCl) and subsequent discoloration and deterioration of mechanical properties. pishrochem.com Barium-containing stabilizers act as secondary stabilizers, effectively neutralizing the released HCl and thereby preventing the autocatalytic degradation cascade. kanademy.compishrochem.com

Modification of Dielectric and Electronic Characteristics

There is a lack of specific research data on the influence of this compound on the dielectric and electronic characteristics of materials. However, the broader class of barium-containing compounds, particularly barium titanate (BaTiO3), is extensively studied for its significant impact on the dielectric properties of polymer composites. nih.govnih.govresearchgate.netresearchgate.net

Barium titanate is a well-known ferroelectric ceramic with a high dielectric constant. nih.govresearchgate.net When incorporated as a filler into a polymer matrix, it can substantially increase the effective dielectric constant of the resulting composite material. researchgate.net This makes such composites suitable for applications in electronic components like capacitors and for energy storage. nih.gov The level of enhancement in the dielectric constant is dependent on factors such as the concentration, particle size, and dispersion of the barium titanate filler within the polymer. nih.govresearchgate.net

While this compound is not a ceramic filler, the introduction of metal ions into a polymer matrix can, in some cases, influence its electrical properties. However, without specific experimental data, any potential effect of this compound on the dielectric or electronic characteristics of composites remains speculative.

Interfacial and Surface Chemistry Studies

The interfacial and surface chemistry of additives like this compound is critical to their function in composite materials, governing their dispersion and interaction with the polymer matrix and any inorganic fillers.

Solubility and Dispersion Behavior in Organic Media

The solubility and dispersion of this compound in organic media are key to its effective incorporation into polymer systems. Generally, barium carboxylates are soluble in certain organic solvents, and this solubility can be tailored by the nature of the carboxylic acid. google.com For instance, a patent describes the preparation of various barium carboxylates, including those from shorter-chain carboxylic acids, and notes their solubility in water, which can be a precursor step to creating forms suitable for dispersion in organic media. google.com

The effective dispersion of stabilizers within the polymer matrix is crucial for achieving uniform properties and preventing localized degradation or defects. For related compounds like barium sulfate (B86663), specific dispersants are sometimes employed to achieve stable dispersions in organic solvents like dichloromethane, particularly for incorporation into hydrophobic polymers. nih.gov While this compound is a metal soap, its dispersion behavior would be influenced by the polarity of the solvent and the polymer matrix. In the context of PVC stabilization, liquid barium/zinc stabilizers often feature the barium component as a soluble carboxylate to ensure good dispersion in plastisols. kanademy.com

Surface Modification and Nanoparticle Integration

There is no specific information available in the reviewed literature regarding the use of this compound for the surface modification of nanoparticles. However, the surface modification of nanoparticles is a widely researched area to improve their compatibility and integration into polymer composites. For instance, the surfaces of barium ferrite (B1171679) and barium titanate nanoparticles have been modified with various agents to enhance their dispersion and interaction with the surrounding matrix. nih.gov

Catalytic Applications and Reaction Engineering

Barium Dimethylhexanoate as a Catalyst in Organic Synthesis

Currently, there is a lack of specific research literature detailing the use of this compound as a catalyst in organic synthesis. The catalytic activity of alkaline earth metal complexes is an area of growing interest, driven by the low cost and low toxicity of these elements. rsc.org Barium complexes, in particular, have shown promise in a variety of catalytic transformations. nih.gov

Applications in Specific Organic Transformations

While no specific organic transformations catalyzed by this compound have been documented, the broader class of alkaline earth metal compounds, including barium derivatives, has been explored in catalysis. For instance, alkaline earth metal amides have been shown to catalyze the hydrogenation of alkenes. nih.gov Barium complexes are also emerging as effective catalysts for a range of reactions, including imine and olefin hydrogenation, hydroaminations, dehydrocouplings, and polymerizations. nih.gov Given this precedent, it is plausible that this compound could exhibit catalytic activity in similar transformations, although empirical data is needed to confirm this.

Substrate Scope and Reaction Selectivity

The substrate scope and selectivity of reactions catalyzed by alkaline earth metals can be influenced by the metal's ionic radius and the nature of the ligands. rsc.org For instance, in alkene hydrogenation catalyzed by alkaline earth metal amides, the catalytic activity increases with the size of the metal, with barium being more active than calcium or strontium. nih.gov These catalysts have been used to reduce a variety of activated and non-activated carbon-carbon double bonds. nih.gov Theoretical studies on styrene (B11656) hydrogenation have provided insights into competing reactions like oligomerization and how they can be suppressed. nih.gov While this provides a general framework, the specific substrate scope and selectivity for a hypothetical reaction catalyzed by this compound remain to be determined through future research.

Heterogeneous Catalysis Involving Barium-Derived Materials

In contrast to the limited information on this compound, several other barium-containing materials have well-documented applications in heterogeneous catalysis.

Metallic Barium for Hydrogenation Reactions

Activated metallic barium has been identified as a highly efficient and versatile heterogeneous catalyst for hydrogenation reactions. ncert.nic.innih.govnih.gov This black powder can catalyze the reduction of a wide array of substrates, including unactivated alkenes, polycyclic aromatic hydrocarbons, imines, and pyridines. ncert.nic.innih.gov The catalytic performance of metallic barium in these reactions is reported to surpass that of many molecular group 2 metal catalysts. ncert.nic.innih.govnih.gov

Two primary catalytic cycles are proposed for metallic barium-catalyzed hydrogenations: a classical metal hydride cycle and a Ba metal cycle. ncert.nic.innih.gov The latter is suggested for substrates that are readily reduced by metallic barium. ncert.nic.innih.gov

Substrate ClassCatalyst SystemKey Findings
Unactivated AlkenesActivated Metallic BariumHighly active for mono-, di-, and tri-substituted alkenes.
Polycyclic AromaticsActivated Metallic BariumEffective for the hydrogenation of various aromatic rings.
Imines and PyridinesActivated Metallic BariumDemonstrates high catalytic activity for these nitrogen-containing compounds.

Barium Oxide Nanoparticles in Photodegradation Processes

While direct evidence for barium oxide nanoparticles in photodegradation from the provided results is not prominent, the broader context of using metal oxide nanoparticles in photocatalysis is well-established. mit.edu Photocatalysis is a key technology for environmental remediation, breaking down pollutants in water and air. mit.edu Generally, semiconductor nanoparticles are used to harness light energy to create reactive oxygen species that degrade organic and inorganic pollutants. mit.edu The application of specifically barium oxide nanoparticles in this context requires further focused investigation to detail its efficacy and mechanisms.

Catalyst Design and Performance Optimization

Influence of Catalyst Loading and Reaction Conditions

Without any dedicated research on the catalytic activity of this compound, any attempt to create the specified content would result in speculation or the incorrect application of data from other, unrelated barium compounds, which would violate the core instructions of the request.

Table of Compounds Mentioned

Future Directions and Emerging Research Avenues for Barium Dimethylhexanoate

Development of Next-Generation Barium-Based Functional Materials

The versatility of barium carboxylates, such as barium dimethylhexanoate, makes them ideal precursors for a new generation of functional materials with tailored properties. Research is moving beyond their use in traditional formulations towards cutting-edge applications in electronics, catalysis, and advanced polymers.

One of the most promising areas is the use of barium carboxylates as precursors for the synthesis of barium-based nanoparticles and thin films. For instance, barium carboxylate complexes are being investigated for the production of barium-based nanoparticles with applications in electronics, optics, and biomedicine. ontosight.ai These materials can be synthesized to exhibit specific properties, such as high refractive indices or specific magnetic behaviors, by carefully controlling the decomposition of the barium carboxylate precursor.

Furthermore, barium carboxylates are crucial components in the formation of Metal-Organic Frameworks (MOFs). These are highly porous materials with vast internal surface areas, making them suitable for gas storage, separation, and catalysis. nih.govwikipedia.orgresearchgate.net Barium-based MOFs, synthesized using carboxylate linkers, have shown potential in catalyzing reactions such as aldol (B89426) condensations and in the chemical fixation of carbon dioxide. nih.govresearchgate.netresearchgate.net The dimethylhexanoate ligand, with its specific chain length and branching, can influence the pore size, stability, and catalytic activity of the resulting MOF. ontosight.ai

Recent research has also highlighted the potential of barium-containing materials in medical imaging. For example, nano- and microcarriers made of barium carbonate, which can be synthesized from barium carboxylate precursors, are being explored for use in single-photon emission computed tomography (SPECT) and X-ray computed tomography (CT). researchgate.net

Advanced Mechanistic Investigations into Complex Reaction Pathways

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its existing applications and unlocking new functionalities. Current research is focused on elucidating the complex pathways of its synthesis, thermal decomposition, and its role as a catalyst or precursor.

The thermal decomposition of barium carboxylates is a key area of investigation, as it is fundamental to their use in producing barium oxide and barium carbonate nanoparticles. researchgate.net Studies on similar barium carboxylates, like barium valerate (B167501), have shown that decomposition occurs in multiple steps, leading to the formation of barium carbonate and subsequent conversion to barium oxide with the release of ketones and carbon dioxide. researchgate.net The structure of the carboxylate ligand, including chain length and branching as in dimethylhexanoate, significantly impacts the decomposition temperature and the nature of the by-products.

Advanced computational and spectroscopic techniques are being employed to study the coordination chemistry of alkaline earth metal carboxylates. nih.gov Solid-state NMR and density functional theory (DFT) calculations are providing insights into the metal-ligand bonding and how it influences the material's properties. nih.govacs.org Understanding the dynamic nature of the metal-ligand bonds in carboxylate-based frameworks is also critical, as it governs the material's flexibility, stability, and guest-host interactions. nih.govbohrium.com

Mechanistic studies are also exploring the role of barium carboxylates in catalysis. For example, in polymerization reactions, alkali metal carboxylates have been shown to act as effective catalysts, and similar mechanisms are being investigated for alkaline earth metal carboxylates like this compound. researchgate.net

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly being applied to the synthesis and use of this compound, aiming to reduce the environmental impact and improve the sustainability of chemical processes.

A key focus is the development of environmentally benign synthesis methods. This includes the use of less hazardous starting materials, such as replacing highly reactive barium metal or barium hydroxide (B78521) with more stable barium salts like witherite (natural barium carbonate), and employing greener solvents. google.com Research into biomass-derived solvents, such as glycerol, levulinic acid, and 2-methyltetrahydrofuran, offers promising alternatives to traditional volatile organic compounds. researchgate.netnih.govresearchgate.netbibliotekanauki.plrsc.org These bio-solvents can offer comparable or even improved yields in carboxylation reactions. nih.govresearchgate.net

Mechanochemistry, which involves reactions induced by mechanical force rather than solvents, is another emerging green synthesis route. youtube.comacs.orgnih.gov This solvent-free method has been successfully used to synthesize various metal-organic frameworks and other coordination compounds rapidly and efficiently, reducing waste and energy consumption. acs.orgrsc.org The application of mechanochemistry to the synthesis of this compound could offer a more sustainable production pathway.

Furthermore, the use of this compound in applications that contribute to environmental sustainability is a growing area of interest. For example, its role as a precursor for MOFs used in carbon capture and conversion aligns with the goals of green chemistry. nih.govresearchgate.net

Exploration of Novel Coordination Architectures and Their Properties

The coordination chemistry of barium with carboxylate ligands like dimethylhexanoate allows for the formation of a diverse range of structural architectures, from simple dimers to complex one-, two-, and three-dimensional coordination polymers. ias.ac.in The exploration of these novel architectures is driven by the potential to discover new materials with unique properties.

The structure of the carboxylate ligand plays a critical role in determining the final architecture. The chain length, branching, and flexibility of the dimethylhexanoate ligand can influence the coordination mode and the resulting crystal packing. ontosight.ai This can lead to the formation of materials with interesting properties, such as specific thermal stability or solubility.

Researchers are actively synthesizing and characterizing new barium carboxylate complexes to understand the relationship between their structure and properties. researchgate.netacs.org Single-crystal X-ray diffraction is a key technique used to determine the precise arrangement of atoms in these complexes. researchgate.netias.ac.in For instance, studies on barium complexes with other carboxylate ligands have revealed various coordination numbers and geometries for the barium ion, often involving the coordination of water molecules. ias.ac.in

The insights gained from studying these novel coordination architectures can guide the rational design of new functional materials. By systematically modifying the carboxylate ligand and the synthesis conditions, it is possible to tune the properties of the resulting barium-organic materials for specific applications, such as in catalysis, sensing, or as precursors for advanced ceramics. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.